1-Oleoyl lysophosphatidic acid is a species of lysophosphatidic acid (LPA) containing oleic acid at the sn-1 position. Phosphatidic acid is produced either directly through the action of PLD or through a two step process involving liberation of DAG by PLC followed by phosphorylation of DAG by diglycerol kinase. Hydrolysis of the fatty acid at the sn-2 position by PLA2 yields bioactive LPA. LPA binds to one of four different G-protein linked receptors to mediate a variety of biological responses including cell proliferation, smooth muscle contraction, platelet aggregation, neurite retraction, and cell motility. 1-Oleoyl lysophosphatidic acid is the most potent of the LPA analogs for calcium mobilization in A431 cells and for growth stimulation of a variety of cell lines.
Related Compounds
Stearoyl-lysophosphatidic acid
Relevance: Stearoyl-lysophosphatidic acid is structurally similar to Oleoyl-lysophosphatidic acid, with a variation in the fatty acid chain length. Both molecules exhibit minimal effects on airway hyperresponsiveness, contrasting with the significant response induced by Oleoyl-lysophosphatidic acid. [] Additionally, stearoyl-LPA is less effective than linoleoyl-LPA at inhibiting lysoPLD activity. [] The transacylase from bovine testis membranes shows a preference for transferring stearoyl groups over palmitoyl or oleoyl groups from phosphoglycerides to lysophosphatidic acid and lysophosphatidylinositol. []
Arachidonoyl-lysophosphatidic acid
Relevance: Arachidonoyl-lysophosphatidic acid is structurally similar to Oleoyl-lysophosphatidic acid, differing in the fatty acid chain length and saturation. CGI-58, a CoA-dependent lysophosphatidic acid acyltransferase, demonstrates a preference for Arachidonoyl-CoA and Oleoyl-CoA as substrates. [] This enzyme, implicated in lipid metabolism, exhibits a preference for these specific fatty acyl-CoAs in the biosynthesis of phosphatidic acid. Additionally, arachidonoyl-LPA is more effective at inhibiting lysoPLD activity than both oleoyl-LPA and palmitoyl-LPA, but less effective than linoleoyl-LPA. []
1-Linoleoyl lysophosphatidic acid
Relevance: 1-Linoleoyl lysophosphatidic acid is structurally related to Oleoyl-lysophosphatidic acid, differing in the fatty acid chain length and saturation. Among the tested LPAs, 1-Linoleoyl lysophosphatidic acid exhibits the most potent inhibitory effect on lysophospholipase D (lysoPLD) activity. [] This finding suggests that the specific fatty acid composition of LPA species significantly influences their interaction with lysoPLD. Soybean, sesame, and sunflower seed extracts, rich in 1-Linoleoyl lysophosphatidic acid, demonstrate potent inhibition of lysoPLD activity. [] This suggests a potential dietary source for modulating lysoPLD activity and, consequently, LPA signaling.
1-Oleoyl-lysophosphatidylcholine
Relevance: Unlike Oleoyl-lysophosphatidic acid, 1-Oleoyl-lysophosphatidylcholine does not affect the intrinsic fluorescence of CGI-58, suggesting a lack of direct interaction with this enzyme. [] This observation highlights the specificity of CGI-58 for lysophosphatidic acid over other lysophospholipids like lysoPC. It binds to rat liver fatty acid-binding protein (FABP) and albumin with lower affinity than oleoyl-LPA. []
Oleoyl-lysophosphatidylethanolamine
Relevance: Oleoyl-lysophosphatidylethanolamine, structurally similar to Oleoyl-lysophosphatidic acid, binds to rat liver fatty acid-binding protein (FABP) with a similar affinity. [] This suggests that FABP might play a role in the intracellular transport or metabolism of both lysophospholipids. It binds to albumin with lower affinity than oleoyl-LPA. []
Oleoyl-lysophosphatidylglycerol
Relevance: Oleoyl-lysophosphatidylglycerol, sharing structural similarities with Oleoyl-lysophosphatidic acid, also demonstrates binding affinity to rat liver fatty acid-binding protein (FABP). [] This finding suggests a potential role for FABP in the intracellular trafficking or metabolic regulation of Oleoyl-lysophosphatidylglycerol.
PHYLPA (cyclic LPA)
Relevance: Although structurally similar to Oleoyl-lysophosphatidic acid, PHYLPA and its synthetic analog, Pal-cLPA, exhibit contrasting effects. Unlike Oleoyl-lysophosphatidic acid, which promotes tumor cell invasion, PHYLPA and Pal-cLPA demonstrate potent inhibitory effects on tumor cell invasion. [] This finding underscores the potential of cLPA analogs as therapeutic agents for cancer treatment by targeting specific LPA signaling pathways involved in tumor progression.
Pal-cLPA
Relevance: Pal-cLPA, like its parent compound PHYLPA, exhibits a contrasting effect to Oleoyl-lysophosphatidic acid. While Oleoyl-lysophosphatidic acid promotes tumor cell invasion, Pal-cLPA demonstrates potent inhibition of this process. [] It effectively suppresses the invasion of various tumor cell lines, including B16 melanoma cells, PSN‐1 pancreatic adenocarcinoma cells, OC‐10 lung cancer cells, and HT‐1080 fibrosarcoma cells. [] This highlights its broad-spectrum anti-invasive potential and suggests a potential therapeutic application in cancer treatment. Additionally, Pal-cLPA inhibits LPA-induced F-actin formation in MM1 cells, a crucial step in tumor cell invasion. [] It achieves this by elevating intracellular cAMP levels, suggesting that its anti-invasive mechanism involves the modulation of cAMP signaling. []
LXR‐1035
Relevance: LXR‐1035, although structurally resembling Oleoyl-lysophosphatidic acid, exhibits a contrasting effect on leukocyte-endothelial interactions. [] While Oleoyl-lysophosphatidic acid can promote inflammatory responses, LXR‐1035 demonstrates a potent inhibitory effect on leukocyte rolling, adherence, and transmigration, key processes in inflammation. [] This finding highlights the potential of LXR‐1035 as a therapeutic agent for inflammatory diseases by targeting specific LPA signaling pathways involved in leukocyte recruitment and activation.
Source and Classification
Oleoyl-lysophosphatidic acid is a specific form of lysophosphatidic acid, which is a type of phospholipid. It is classified as a bioactive lipid due to its involvement in cellular signaling and physiological functions. Lysophosphatidic acid is produced from membrane phospholipids through the action of enzymes like phospholipase A1 and A2, leading to various acyl chains depending on the source lipid. The most common form studied is 18:1 oleoyl-lysophosphatidic acid, which contains an unsaturated fatty acid chain at the sn-1 position of the glycerol backbone.
Synthesis Analysis
The synthesis of oleoyl-lysophosphatidic acid can be achieved through several pathways:
Enzymatic Deacylation: This method involves the action of phospholipase enzymes on phosphatidic acid or other phospholipids. Phospholipase A1 or A2 catalyzes the removal of fatty acids from glycerol backbones, yielding lysophosphatidic acids.
Glycerol Phosphate Pathway: Glycerol-3-phosphate can be acylated by glycerophosphate acyltransferase to form lysophosphatidic acid directly.
Chemical Synthesis: Chemical methods may involve the esterification of glycerol with oleoyl chloride followed by phosphorylation to yield oleoyl-lysophosphatidic acid analogues.
The synthesis parameters include temperature control, reaction time, and pH adjustments to optimize yields and purity.
Molecular Structure Analysis
Oleoyl-lysophosphatidic acid consists of a glycerol backbone with a single acyl chain (oleoyl) attached at the sn-1 position and a phosphate group at the sn-3 position. The general molecular formula is C21H40O7P with a molecular weight of approximately 458.5 g/mol.
Structural Features:
Glycerol Backbone: Provides the framework for lipid attachment.
Acyl Chain: The oleoyl group (C18:1) contributes to the hydrophobic characteristics and biological activity.
Phosphate Group: Confers polarity, allowing interaction with cell membranes and receptors.
The conformation of oleoyl-lysophosphatidic acid is flexible due to multiple rotatable bonds, which may influence its interaction with biological receptors.
Chemical Reactions Analysis
Oleoyl-lysophosphatidic acid participates in various chemical reactions:
Acylation Reactions: It can be acylated further to form diacylglycerols or other complex lipids.
Phosphorylation: It can undergo phosphorylation reactions that modify its signaling properties.
Hydrolysis: In certain conditions, it may be hydrolyzed by specific phosphatases into monoacylglycerols or free fatty acids.
These reactions are critical for lipid metabolism and signaling pathways in cells.
Mechanism of Action
Oleoyl-lysophosphatidic acid acts primarily through G-protein-coupled receptors (GPCRs), specifically targeting LPA receptors (LPA1 to LPA6). Upon binding to these receptors, it activates intracellular signaling cascades involving:
Calcium Mobilization: Promoting calcium influx into cells.
Mitogen Activation: Stimulating cell proliferation and survival pathways.
Cytoskeletal Changes: Influencing cell shape and motility.
These actions contribute to various physiological processes such as wound healing, cell migration, and neural differentiation.
Physical and Chemical Properties Analysis
Oleoyl-lysophosphatidic acid exhibits several notable physical and chemical properties:
Solubility: Highly soluble in organic solvents; limited solubility in water due to its hydrophobic nature.
Stability: Sensitive to hydrolysis under alkaline conditions; stable under physiological pH.
Melting Point: Varies depending on concentration and formulation; typically remains liquid at room temperature.
These properties are essential for its functionality as a signaling molecule in biological systems.
Applications
Oleoyl-lysophosphatidic acid has diverse applications in scientific research and medicine:
Cell Signaling Studies: Used as a tool to study GPCR-mediated signaling pathways.
Cancer Research: Investigated for its role in tumorigenesis and metastasis due to its proliferative effects on cells.
Neuroscience: Explored for its impact on neural stem cell differentiation and neuroprotection.
Drug Development: Serves as a lead compound for designing analogues with selective receptor activity for therapeutic applications.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Lpa(18:1(9Z)/0:0), also known as mopa or lpa(18:1), belongs to the class of organic compounds known as 1-acylglycerol-3-phosphates. These are lysophosphatidic acids where the glycerol is esterified with a fatty acid at O-1 position. Lpa(18:1(9Z)/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Lpa(18:1(9Z)/0:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, lpa(18:1(9Z)/0:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. Lpa(18:1(9Z)/0:0) exists in all eukaryotes, ranging from yeast to humans. Lpa(18:1(9Z)/0:0) participates in a number of enzymatic reactions. In particular, Lpa(18:1(9Z)/0:0) can be biosynthesized from oleoyl-CoA and glycerol 3-phosphate through its interaction with the enzyme glycerol-3-phosphate acyltransferase. Furthermore, Lpa(18:1(9Z)/0:0) and palmityl-CoA can be converted into PA(18:1(9Z)/16:0); which is mediated by the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Furthermore, Lpa(18:1(9Z)/0:0) can be biosynthesized from oleoyl-CoA and glycerol 3-phosphate; which is catalyzed by the enzyme glycerol-3-phosphate acyltransferase. Furthermore, Lpa(18:1(9Z)/0:0) and palmityl-CoA can be converted into PA(18:1(9Z)/16:0); which is catalyzed by the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Furthermore, Lpa(18:1(9Z)/0:0) can be biosynthesized from oleoyl-CoA and glycerol 3-phosphate; which is catalyzed by the enzyme glycerol-3-phosphate acyltransferase. Finally, Lpa(18:1(9Z)/0:0) and palmityl-CoA can be converted into PA(18:1(9Z)/16:0); which is catalyzed by the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. In humans, lpa(18:1(9Z)/0:0) is involved in cardiolipin biosynthesis CL(18:1(9Z)/18:0/20:4(5Z, 8Z, 11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway, cardiolipin biosynthesis CL(18:1(9Z)/18:2(9Z, 12Z)/18:2(9Z, 12Z)/16:1(9Z)) pathway, cardiolipin biosynthesis CL(18:1(9Z)/16:1(9Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)) pathway, and cardiolipin biosynthesis CL(18:1(9Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)/18:1(11Z)) pathway. Lpa(18:1(9Z)/0:0) is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:1(9Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)/18:3(9Z, 12Z, 15Z)) pathway, de novo triacylglycerol biosynthesis TG(18:1(9Z)/16:1(9Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway, de novo triacylglycerol biosynthesis TG(18:1(9Z)/24:1(15Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:1(9Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/18:2(9Z, 12Z)) pathway.